An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-cimifugin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-cimifugin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-cimifugin is a naturally occurring chromone derivative found in several medicinal plants, most notably from the genera Actaea (formerly Cimicifuga) and Saposhnikovia.[1][2] It is recognized for its significant anti-inflammatory properties, making it a molecule of great interest in the fields of phytochemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical structure and, critically, the absolute stereochemistry of (S)-cimifugin. Understanding these structural features is paramount for elucidating its mechanism of action, ensuring quality control of botanical preparations, and designing novel therapeutic agents.
Elucidation of the Planar Structure
The determination of the planar structure of cimifugin was a result of meticulous spectroscopic analysis, primarily involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Formula and Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) established the molecular formula of cimifugin as C₁₆H₁₈O₆.[5] This formula indicates a high degree of unsaturation, suggesting the presence of aromatic and other cyclic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the connectivity of the atoms in the cimifugin molecule. The spectra reveal key structural features:
-
Aromatic Protons: Signals in the aromatic region of the ¹H NMR spectrum are indicative of a substituted benzene ring.
-
Chromone Core: Characteristic signals in both ¹H and ¹³C NMR point to a chromone skeleton, a common pharmacophore in natural products.
-
Dihydrofuran Ring: The presence of a dihydrofuran ring fused to the chromone core is suggested by specific proton and carbon signals and their coupling patterns.
-
Side Chains: The spectra also confirm the presence of a hydroxymethyl group, a methoxy group, and a 2-hydroxypropan-2-yl group attached to the core structure.[1][3]
The collective interpretation of these spectroscopic data led to the elucidation of the planar structure of cimifugin as 7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one.[5]
The Critical Role of Stereochemistry: Determination of the (S)-Absolute Configuration
Cimifugin possesses a single stereocenter at the C2 position of the dihydrofuran ring, meaning it can exist as two enantiomers: (S)-cimifugin and (R)-cimifugin. The naturally occurring form has been determined to be the (S)-enantiomer.[5] Establishing the absolute configuration is crucial, as the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity.
The determination of the (S)-configuration of natural cimifugin was historically achieved through a combination of chiroptical methods and has been confirmed by modern stereoselective synthesis.
Chiroptical Methods: Specific Rotation
One of the classical methods for characterizing chiral molecules is the measurement of their specific optical rotation, which is the angle to which a plane of polarized light is rotated when passed through a solution of the compound.[6] While the specific rotation value for (S)-cimifugin is not widely reported in recent literature, historical data from its initial isolation and characterization would have shown a non-zero value, confirming its chirality. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key physical constant for a specific enantiomer.
Modern Corroboration: Asymmetric Synthesis
Experimental Methodologies for Structural and Stereochemical Analysis
For researchers working with (S)-cimifugin, a variety of analytical techniques are essential for its identification, quantification, and stereochemical verification.
Spectroscopic Analysis
A comprehensive suite of spectroscopic experiments is necessary for the unambiguous identification of (S)-cimifugin.
Table 1: Key Spectroscopic Data for (S)-cimifugin
| Technique | Key Observations |
| HRMS | Provides the exact mass and molecular formula (C₁₆H₁₈O₆).[5] |
| ¹H NMR | Reveals the number and connectivity of protons, including characteristic signals for the aromatic ring, dihydrofuran moiety, and side chains. |
| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton.[5] |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of (S)-cimifugin (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of (S)-cimifugin.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[7]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Rationale: This method is designed to separate the (S)- and (R)-enantiomers of cimifugin. The choice of a chiral stationary phase (CSP) is critical and is based on the ability of the stationary phase to form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak series) is a good starting point.
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.
-
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a solution of the cimifugin sample (either a standard or an extract) onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where cimifugin has strong absorbance.
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area under each peak can be used to determine the enantiomeric ratio and enantiomeric excess (ee).
-
The Significance of Stereochemistry in Biological Activity
The distinct three-dimensional shape of each enantiomer of a chiral molecule dictates how it interacts with the chiral environment of a biological system, such as enzymes and receptors.[8] This can lead to significant differences in their pharmacological and toxicological profiles.
While studies directly comparing the biological activity of (S)-cimifugin and (R)-cimifugin are not widely published, it is a well-established principle in pharmacology that one enantiomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[8]
Given that (S)-cimifugin is the naturally occurring and biologically active form, it is highly probable that its (S)-configuration is crucial for its potent anti-inflammatory effects.[3][4] This stereochemical specificity likely governs its binding affinity and orientation within the active site of its molecular target(s). For drug development professionals, this underscores the importance of pursuing the synthesis and evaluation of the single (S)-enantiomer to maximize therapeutic efficacy and minimize potential off-target effects.
Visualizing the Structure and Workflow
Chemical Structure of (S)-cimifugin
Caption: 2D representation of the chemical structure of (S)-cimifugin.
Workflow for Stereochemical Determination
Caption: Workflow for the determination of the absolute configuration of (S)-cimifugin.
Conclusion
The chemical structure and stereochemistry of (S)-cimifugin have been rigorously established through a combination of spectroscopic and chiroptical methods, with its absolute (S)-configuration being a key determinant of its biological activity. For researchers in drug discovery and development, a thorough understanding of these structural nuances is essential for harnessing the therapeutic potential of this promising natural product. The methodologies outlined in this guide provide a framework for the accurate identification, analysis, and stereochemical verification of (S)-cimifugin, paving the way for further investigation into its pharmacological properties and the development of novel anti-inflammatory agents.
References
-
Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential. MDPI. Available at: [Link]
-
Comparative Pharmacokinetics of prim-O-glucosylcimifugin and Cimifugin by Liquid Chromatography-Mass Spectrometry After Oral Administration of Radix Saposhnikoviae Extract, Cimifugin Monomer Solution and prim-O-glucosylcimifugin Monomer Solution to Rats. PubMed. Available at: [Link]
-
The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia. Dove Press. Available at: [Link]
-
Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. PMC. Available at: [Link]
-
Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide. PMC. Available at: [Link]
-
Isolation, structure elucidation, and absolute configuration of 26-deoxyactein from Cimicifuga racemosa and clarification of nomenclature associated with 27-deoxyactein. PubMed. Available at: [Link]
-
Cimifugin. PubChem. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]
-
Specific rotation. Wikipedia. Available at: [Link]
-
1 H-and 13 C-NMR data of 3 in CD 3 OD. ResearchGate. Available at: [Link]
-
Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. PubMed. Available at: [Link]
-
Enantioseparation of Chiral Drugs – An Overview. anmm.org. Available at: [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace by Typeset. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Springer. Available at: [Link]
-
Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cimifugin | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
